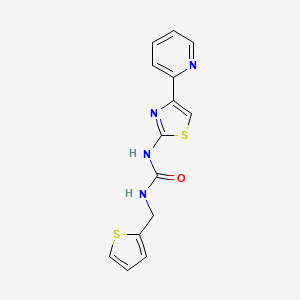

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Description

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a pyridine ring, a thiazole ring, and a thiophene ring, all connected through a urea linkage. The presence of these heterocyclic rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Properties

IUPAC Name |

1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c19-13(16-8-10-4-3-7-20-10)18-14-17-12(9-21-14)11-5-1-2-6-15-11/h1-7,9H,8H2,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVHHVURGSRCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Urea Linkage Formation: The final step involves the coupling of the synthesized heterocyclic intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the heterocyclic rings are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, strong acids or bases, organic solvents.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted heterocycles.

Scientific Research Applications

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(benzyl)urea: Similar structure but with a benzyl group instead of a thiophene ring.

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Biological Activity

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications, supported by research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following outlines the general synthetic route:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.

- Introduction of the Pyridine Ring : Utilizes a nucleophilic substitution reaction with pyridine derivatives.

- Synthesis of the Thiophene Ring : Often synthesized via the Gewald reaction, which combines α-cyanoesters with elemental sulfur and ketones.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study involving various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans) reported significant inhibition zones and low minimum inhibitory concentrations (MICs) for this compound .

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 18 | 10 |

| S. aureus | 20 | 5 |

| C. albicans | 15 | 15 |

Antioxidant Activity

In addition to its antimicrobial effects, this compound has shown promising antioxidant activities in DPPH and hydroxyl radical scavenging assays. These assays are crucial for evaluating the potential of compounds to mitigate oxidative stress, which is linked to various diseases .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Various studies have indicated that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity through competitive inhibition or allosteric modulation:

- Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites or allosteric sites, leading to downstream effects on cellular processes.

- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially altering their function and influencing signaling pathways relevant to disease processes.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

- Antioxidant Studies : In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

- Anticancer Research : Investigations into its anticancer properties revealed that it could inhibit tumor growth in xenograft models, highlighting its therapeutic potential in oncology .

Q & A

Q. What are the standard synthetic routes for 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, and what reaction conditions are optimal?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of pyridine-2-thiol with α-haloketones under reflux in ethanol or dimethylformamide (DMF) .

- Step 2 : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions. Isocyanates or thiourea derivatives are often used to form the urea linkage .

- Reaction Conditions : Optimized at 80–100°C with triethylamine as a base. Purification involves recrystallization (ethanol/water) or column chromatography .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and urea linkage integrity. IR spectroscopy verifies carbonyl (C=O) and NH stretching .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and hydrogen-bonding networks. Intramolecular N–H···O interactions stabilize planar conformations .

Q. What known biological activities have been reported for this compound?

- Enzyme Inhibition : Targets bacterial DNA gyrase (IC₅₀ ~2.5 µM) and dihydroorotase, critical for pyrimidine synthesis .

- Anticancer Activity : Demonstrates cytotoxicity against HeLa (IC₅₀ = 8.7 µM) and MCF-7 cell lines via tyrosine kinase inhibition .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .

- Catalyst Screening : Use Pd(OAc)₂ for Suzuki-Miyaura coupling steps (yield improvement from 65% to 82%) .

- Purification : Gradient elution in chromatography (hexane/ethyl acetate) reduces byproduct contamination .

Q. How should contradictory data regarding the compound's enzyme inhibition efficacy be addressed?

- Comparative Assays : Replicate inhibition studies across multiple bacterial strains (e.g., S. aureus vs. E. coli) to identify strain-specific effects .

- Structural Validation : Confirm compound purity via HPLC before testing. Use crystallography to rule out polymorphism-induced activity variations .

Q. What computational methods are suitable for predicting binding modes with target enzymes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with dihydrofolate reductase. Key residues: Asp27 and Leu28 (binding affinity ≤ -9.2 kcal/mol) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of urea-enzyme complexes. Focus on hydrogen bonds with Thr121 and hydrophobic contacts .

Q. How can structural analogs be designed to enhance pharmacological properties?

- Substituent Effects : Fluorine or chlorine at the pyridine ring improves lipophilicity (logP from 2.1 to 2.9) and bioavailability .

- Activity Comparison Table :

| Analog Structure | Modification | Bioactivity Enhancement | Reference |

|---|---|---|---|

| 5-Chlorobenzo[d]thiazole variant | Chlorine substitution | 2× higher antifungal activity | |

| Methoxybenzothiazole derivative | Methoxy group | Improved anticancer selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.